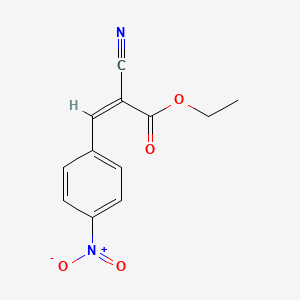

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate

Description

Significance of Cyanoacrylate Scaffolds in Synthetic Chemistry

The cyanoacrylate scaffold, a core component of the title compound, is of considerable importance in synthetic chemistry. Cyanoacrylates are a family of fast-acting adhesives known for their strong bonding capabilities in industrial, medical, and household applications. pcbiochemres.com This adhesive property stems from the cyanoacrylate group's ability to rapidly polymerize in the presence of water or weak bases, forming long, strong polymer chains. pcbiochemres.comindexcopernicus.com

Beyond their use as adhesives, cyanoacrylate scaffolds are versatile building blocks for creating more complex molecular architectures. mdpi.com The presence of both a cyano (nitrile) group and an ester group provides multiple reactive sites for further chemical modification. This dual functionality allows chemists to introduce a variety of other molecular components, leading to the synthesis of diverse and complex target molecules. frontiersin.org Their ability to participate in various chemical reactions makes them valuable starting materials for compounds with potential biological and pharmacological relevance. researchgate.netnih.gov

Historical Context of Nitroaromatic Derivatives in Organic Synthesis

Nitroaromatic derivatives have a long and significant history in organic synthesis, dating back to the 19th century. mdpi-res.com Historically, these compounds were prominent as essential precursors for aromatic amines via reduction of the nitro group, a fundamental transformation that became crucial for the development of the dye industry (e.g., azo dyes). frontiersin.orgscispace.com Their importance also extended to the production of explosives. mdpi-res.comscispace.com

The universal nature of aromatic nitration, despite often requiring harsh conditions like a mixture of nitric and sulfuric acids, has made it one of the most widely studied reactions in organic chemistry. mdpi-res.comscispace.com Over time, the role of nitroaromatic compounds has evolved significantly. The powerful electron-withdrawing effect of the nitro group is now strategically exploited to activate aromatic rings for nucleophilic aromatic substitution reactions and to influence the reactivity of other parts of a molecule. mdpi-res.com This has broadened their application, making them valuable intermediates in the synthesis of complex molecules, including pharmaceuticals, perfumes, and plastics. scispace.com

Overview of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate's Structural Relevance

The structural components include:

An Acrylate (B77674) Backbone: This provides the core carbon framework and includes a reactive carbon-carbon double bond.

An Ethyl Ester Group (-COOEt): This group influences the compound's solubility and can be hydrolyzed to a carboxylic acid for further derivatization.

A Cyano Group (-CN): This strong electron-withdrawing group activates the double bond for certain types of reactions.

A 4-Nitrophenyl Group: The nitro group, in the para position of the phenyl ring, is a powerful electron-withdrawing substituent. This feature significantly influences the electronic properties of the entire molecule. ontosight.ai

The combination of these groups makes the molecule an interesting subject for research, with studies exploring its potential in medicinal chemistry. ontosight.ai For instance, certain cyanoacrylate derivatives have been investigated for antitumor and antimicrobial activities. ontosight.ai The nitro group itself can be chemically reduced to an amino group, which would further alter the compound's biological and chemical profile. ontosight.ai

Below are tables detailing the key properties and spectral data for this compound.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀N₂O₄ ontosight.ai |

| Molecular Weight | 246.22 g/mol ontosight.ai |

| Appearance | White to pale green solid nih.govrsc.org |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data Points |

|---|---|

| Infrared (IR) (KBr, cm⁻¹) | 2856, 2196 (CN), 1738 (C=O), 1519 (NO₂) scielo.org.mx |

| ¹H NMR (400 MHz, CDCl₃, δ ppm) | 1.32 (t, 3H), 4.32-4.38 (m, 2H), 8.23-8.26 (m, 2H), 8.40-8.42 (m, 2H), 8.56 (s, 1H) scielo.org.mx |

| ¹³C NMR (100 MHz, CDCl₃, δ ppm) | 14.4, 63.2, 107.1, 115.4, 124.6, 132.1, 137.7, 149.7, 153.1, 161.6 scielo.org.mx |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 4-nitrobenzaldehyde (B150856) |

| Acryloyl chloride |

| Ammonium (B1175870) acetate (B1210297) |

| This compound |

| Ethyl cyanoacetate (B8463686) |

| Nitric acid |

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-2-cyano-3-(4-nitrophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-2-18-12(15)10(8-13)7-9-3-5-11(6-4-9)14(16)17/h3-7H,2H2,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVACJZRCOWZWPY-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2286-33-1 | |

| Record name | ETHYL ALPHA-CYANO-4-NITROCINNAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of Ethyl 2 Cyano 3 4 Nitrophenyl Acrylate

Knoevenagel Condensation as a Primary Synthetic Route

The Knoevenagel condensation is the most fundamental and widely employed method for synthesizing ethyl 2-cyano-3-(4-nitrophenyl)acrylate. sigmaaldrich.com This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, ethyl 2-cyanoacetate, with a carbonyl compound, 4-nitrobenzaldehyde (B150856). The reaction proceeds via a nucleophilic addition of the carbanion generated from ethyl 2-cyanoacetate to the carbonyl carbon of 4-nitrobenzaldehyde, followed by a dehydration step to yield the final α,β-unsaturated product.

Achieving high yields and selectivity in the synthesis of this compound via Knoevenagel condensation is highly dependent on the careful optimization of several reaction parameters. These include the choice of solvent, the temperature at which the reaction is conducted, the duration of the reaction, and, most critically, the selection of an appropriate catalyst.

The solvent medium plays a crucial role in the Knoevenagel condensation, affecting reactant solubility, catalyst activity, and reaction kinetics. A variety of solvents have been explored to optimize the synthesis of cyanoacrylate derivatives.

In a study optimizing the reaction catalyzed by diisopropylethylammonium acetate (B1210297) (DIPEAc), several solvents were tested. While the reaction proceeded in solvents like dichloromethane (B109758) (MDC), ethanol (B145695), methanol, dimethylformamide (DMF), acetonitrile, and tetrahydrofuran (B95107) (THF), hexane (B92381) was identified as the optimal solvent, providing the desired product in high yield at reflux temperature. jmcs.org.mxscielo.org.mx In contrast, diisopropyl ether resulted in a lower yield. scielo.org.mx

Ethanol is also commonly used, often under reflux conditions, with catalysts such as ammonium (B1175870) acetate. nih.gov Furthermore, in the pursuit of greener chemistry, water has been investigated as an eco-friendly solvent for this transformation. mdpi.com Solvent-free conditions have also proven highly effective, particularly with certain heterogeneous catalysts, offering advantages such as reduced waste and simplified product work-up. organic-chemistry.org

| Solvent | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Hexane | DIPEAc | Reflux | 91 | scielo.org.mx |

| Ethanol | Ammonium Acetate | Reflux | 81.9 (for a related compound) | nih.gov |

| Ethanol | Copper Powder | 56 °C | 87 | rsc.org |

| None (Solvent-Free) | Triphenylphosphine | Microwave | High | organic-chemistry.org |

Temperature and reaction time are interconnected parameters that must be fine-tuned to maximize product yield while minimizing the formation of by-products. The optimal conditions are highly dependent on the chosen catalyst and solvent system.

For instance, reactions catalyzed by copper powder in ethanol were carried out at 56 °C for 16 hours. rsc.org Amine-catalyzed reactions in ethanol are often performed at reflux temperature for durations ranging from 4 to 6 hours. nih.gov In contrast, reactions using the highly efficient DIPEAc catalyst in refluxing hexane achieve high yields in a significantly shorter time. scielo.org.mx Solvent-free reactions using heterogeneous catalysts like MS/Ag2CO3 have been optimized at 60 °C under ultrasonic irradiation. nih.gov Research has shown that under these conditions, lowering the temperature or shortening the reaction time can lead to a significant reduction in yield. nih.gov

The catalyst is arguably the most critical component in the Knoevenagel condensation, as it facilitates the initial deprotonation of the active methylene compound, which is the rate-determining step. Both homogeneous and heterogeneous catalysts have been successfully employed.

Basic amine catalysts are classic choices for the Knoevenagel condensation. Their effectiveness generally correlates with their basicity, which enables the formation of the necessary carbanion from ethyl 2-cyanoacetate.

Piperidine and Morpholine: These secondary amines are effective basic catalysts for this reaction. Piperidine, for example, has been used in boiling ethanol to achieve high yields of related condensation products in under an hour. nih.gov

Ammonium Acetate: As a salt of a weak acid and a weak base, ammonium acetate provides a mildly basic environment suitable for the condensation, often used in refluxing ethanol. nih.gov

Diisopropylethylammonium Acetate (DIPEAc): This ionic liquid has been demonstrated to be a highly efficient catalyst for the synthesis of this compound, affording a 93% yield. jmcs.org.mxscielo.org.mx Its performance surpasses that of other catalysts like tetraethylammonium (B1195904) tetrafluoroborate (B81430) and tetrabutylammonium (B224687) chloride in comparative studies. scielo.org.mx

| Catalyst | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Diisopropylethylammonium Acetate (DIPEAc) | Hexane | Reflux | 93 | jmcs.org.mxscielo.org.mx |

| Ammonium Acetate | Ethanol | Reflux, 6h | 81.9 (for a related compound) | nih.gov |

| Piperidine | Ethanol | Reflux, 45 min | 90 (for a related compound) | nih.gov |

To address the challenges of catalyst separation and recycling associated with homogeneous catalysts, significant research has focused on developing solid heterogeneous catalysts. These materials offer easier work-up procedures and are often more environmentally friendly.

Ag2CO3-containing Magnetic Nanocomposites: A novel magnetic silica-supported silver carbonate (MS/Ag2CO3) nanocomposite has been developed as a powerful and recoverable catalyst. nih.gov This catalyst efficiently promotes the Knoevenagel condensation under solvent-free conditions at 60 °C in an ultrasonic bath. nih.gov The high performance is attributed to the bifunctional role of Ag2CO3, acting as both an inorganic base and a Lewis acid. nih.gov

Photo-activated Carbon Dots: In a sustainable and eco-friendly approach, carbon dots (CDs) derived from 5-hydroxymethylfurfural (B1680220) (5HMF) have been used as photocatalysts. mdpi.comnih.govresearchgate.net The reaction is conducted in an aqueous medium and is activated by light, eliminating the need for traditional heating or strongly acidic/basic conditions. mdpi.comresearchgate.net The photocatalytic mechanism involves the intervention of the superoxide (B77818) radical anion. nih.gov

Gold Nanoparticles@Imidazolium-Based Cationic Covalent Triazine Frameworks: Multifunctional catalysts composed of ultrafine gold nanoparticles (AuNPs) stabilized by imidazolium-functionalized cationic covalent triazine frameworks (ICTFs) have been reported. researchgate.net In these systems, the imidazolium (B1220033) groups within the framework act as acid-base active sites that promote the Knoevenagel condensation step of a tandem reaction sequence. researchgate.net

Catalyst Selection and Performance in Knoevenagel Reactions

Mechanistic Pathways of Knoevenagel Condensation in the Synthesis of this compound

The synthesis of this compound is classically achieved through the Knoevenagel condensation of 4-nitrobenzaldehyde and ethyl cyanoacetate (B8463686). ontosight.airesearchgate.net This reaction is typically facilitated by a basic catalyst. pearson.com The mechanism involves a sequence of steps beginning with the activation of the methylene compound.

The mechanistic pathway of the Knoevenagel condensation involves several key intermediate species. numberanalytics.com The process is initiated by the deprotonation of the active methylene compound, ethyl cyanoacetate, by a base. numberanalytics.com This action generates a resonance-stabilized carbanion, also known as an enolate. scielo.org.mx This carbanion is a potent nucleophile.

The subsequent step involves the nucleophilic attack of this carbanion on the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. numberanalytics.com This attack leads to the formation of a tetrahedral intermediate. sciforum.net The final product, this compound, is formed through a dehydration step where the intermediate expels a water molecule to create the characteristic α,β-unsaturated double bond. numberanalytics.comscielo.org.mxjmcs.org.mx The removal of this water molecule from the reaction mixture can help shift the equilibrium to favor product formation. thermofisher.com

Active methylene compounds are crucial reactants in the Knoevenagel condensation. pearson.com These compounds are characterized by a methylene group (-CH₂) flanked by two electron-withdrawing groups. thermofisher.com In the synthesis of the title compound, ethyl cyanoacetate serves as the active methylene compound, with the methylene group positioned between a cyano (-CN) and an ethyl ester (-COOEt) group. ontosight.ai

The electron-withdrawing nature of these adjacent groups significantly increases the acidity of the methylene protons. This heightened acidity facilitates their removal by a weak base, enabling the formation of the nucleophilic carbanion required for the condensation to proceed. pearson.comnumberanalytics.com The presence of two such groups is a general feature for reactants in this type of condensation. thermofisher.com The reactivity of the active methylene compound is a key factor; for instance, compounds like ethyl acetoacetate (B1235776) may react more slowly than others due to differences in the electron-withdrawing strength of their activating groups. researchgate.net

Synthesis of Analogs and Derivatives of this compound

The versatility of the Knoevenagel condensation allows for the synthesis of a wide array of analogs and derivatives by modifying the starting materials. numberanalytics.com

A primary strategy for creating analogs of this compound is to substitute the 4-nitrobenzaldehyde with other aromatic or heteroaromatic aldehydes. scielo.org.mx This approach allows for the introduction of diverse functionalities onto the phenyl ring, which can modulate the electronic and steric properties of the final molecule.

Researchers have successfully synthesized various cyanoacrylates using aldehydes with both electron-donating and electron-withdrawing substituents. For example, aromatic aldehydes bearing methoxy (B1213986) (-OMe), benzyloxy (-OBn), methyl (-Me), and chloro (-Cl) groups have been used to produce the corresponding acrylate (B77674) derivatives in high yields. scielo.org.mxjmcs.org.mx Heteroaromatic aldehydes, such as those derived from thiophene, have also been employed to generate analogs like Ethyl-2-cyano-3-(thiophen-2-yl)acrylate. jmcs.org.mx This demonstrates the broad substrate scope of the reaction.

Below is a table summarizing the synthesis of various analogs through Knoevenagel condensation with ethyl cyanoacetate.

| Aldehyde Used | Resulting Analog Name | Reference |

| 4-Methoxybenzaldehyde | Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate | jmcs.org.mxnih.gov |

| 4-Chlorobenzaldehyde | Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate | sciforum.netjmcs.org.mx |

| 4-Fluorobenzaldehyde | Ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate (Z-isomer) | researchgate.net |

| 4-(Benzyloxy)benzaldehyde | Ethyl 3-(4-(benzyloxy)phenyl)-2-cyanoacrylate | jmcs.org.mx |

| Thiophene-2-carbaldehyde | Ethyl 2-cyano-3-(thiophen-2-yl)acrylate | jmcs.org.mx |

| 3,4-Dihydroxy-5-nitrobenzaldehyde | (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate | nih.gov |

Beyond synthesizing analogs by varying the aldehyde, another synthetic strategy involves the chemical modification of the functional groups on the pre-formed acrylate structure. For this compound, the nitro group on the phenyl ring is a prime candidate for such transformations. It has been suggested that the reduction of the nitro group to an amino group could enhance the biological profile of the compound. ontosight.ai

Another related transformation is the introduction of a nitro group onto a precursor molecule. For instance, the synthesis of methyl 3-(4-nitrophenyl)acrylate and its ortho-isomer has been accomplished through the direct nitration of methyl trans-cinnamate. ugm.ac.idresearchgate.net This electrophilic aromatic substitution reaction yields a mixture of ortho and para isomers. ugm.ac.idresearchgate.net

Functional group transformations on substituted phenyl acrylates can also include reactions like demethylation. While direct demethylation on a nitrophenyl acrylate is not widely documented, the principle is well-established for other substituted aromatic compounds. Demethylation is a chemical process that converts a methoxy group (-OCH₃) on an aromatic ring into a hydroxyl group (-OH).

This transformation is particularly relevant for analogs synthesized from methoxy-substituted aldehydes, such as Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. nih.gov For example, in the field of polymer chemistry, lignin, a complex polymer containing aryl methyl ethers, is often demethylated to increase the content of reactive phenolic hydroxyl groups. mdpi.com The mechanism involves the cleavage of the aryl methyl ether bond via a nucleophilic substitution reaction, where a nucleophile attacks the methyl group. mdpi.com This reaction demonstrates a viable pathway for converting methoxy-substituted acrylate analogs into their corresponding hydroxy-phenyl derivatives, thereby expanding the chemical diversity of this class of compounds.

Derivatization via Subsequent Reactions (e.g., Michael Addition, Aza-Michael–Michael Addition)

This compound is a versatile precursor for the synthesis of a wide array of complex molecules due to its electron-deficient double bond, which makes it an excellent Michael acceptor. This reactivity allows for the introduction of various functional groups through conjugate addition reactions, leading to novel derivatives with potential applications in medicinal and materials chemistry. ontosight.ai

The Michael addition, or 1,4-conjugate addition, involves the attack of a nucleophile (Michael donor) to the β-carbon of the α,β-unsaturated carbonyl system of the cyanoacrylate. The electron-withdrawing nature of the cyano, ester, and nitrophenyl groups significantly activates the double bond for this type of reaction. A diverse range of nucleophiles, including carbanions, amines, thiols, and phosphines, can be employed to generate a variety of adducts. For instance, the reaction with carbon nucleophiles, such as those derived from malonic esters or β-ketoesters, can lead to the formation of new carbon-carbon bonds and the construction of more complex molecular skeletons.

Aza-Michael addition, the conjugate addition of a nitrogen nucleophile, is a particularly powerful tool for the synthesis of β-amino acid derivatives and nitrogen-containing heterocyclic compounds. researchgate.netresearchgate.net Primary and secondary amines readily add to the activated double bond of this compound, often under mild, catalyst-free conditions. semanticscholar.org The resulting β-amino adducts can serve as key intermediates for further synthetic transformations.

Domino reactions that incorporate a Michael addition as the initial step are highly efficient in building molecular complexity in a single synthetic operation. An example is the Aza-Michael–Michael addition cascade. In this sequence, the initial aza-Michael addition of a primary amine to two equivalents of the cyanoacrylate is followed by an intramolecular Michael addition of the newly formed secondary amine onto the second acrylate unit. This sequence can lead to the formation of cyclic structures.

The following table illustrates the types of products that can be obtained from the Michael addition of various nucleophiles to this compound.

| Nucleophile (Michael Donor) | Reaction Type | Product Structure | Potential Product Class |

| Diethyl malonate | Michael Addition | Polyfunctionalized acyclic compounds | |

| Piperidine | Aza-Michael Addition | β-Amino esters | |

| Benzylamine | Aza-Michael Addition | β-Amino esters | |

| Thiophenol | Thia-Michael Addition | β-Thioesters | |

| Hydrazine (B178648) | Aza-Michael Addition | Heterocyclic compounds |

Synthesis of Phosphonylated Cyanoacrylate Derivatives

The introduction of a phosphonate (B1237965) group into the structure of cyanoacrylates can lead to derivatives with interesting biological and chemical properties. Phosphonates are known for their ability to act as mimics of phosphates in biological systems and as effective chelating agents. wikipedia.org The synthesis of phosphonylated cyanoacrylate derivatives can be achieved through several synthetic strategies, primarily involving the reaction of a phosphorus-based nucleophile with this compound in a phospha-Michael addition reaction.

The Pudovik reaction, which is a specific type of phospha-Michael addition, involves the addition of a dialkyl phosphite (B83602) to an activated alkene. In the presence of a base, dialkyl phosphite is deprotonated to form a potent phosphorus nucleophile that readily adds to the β-carbon of the cyanoacrylate. This reaction provides a direct route to β-phosphonylated propanoates. The reaction conditions are generally mild, and the desired products can be obtained in good yields.

Another important method for the synthesis of phosphonates is the Michaelis-Arbuzov reaction. researchgate.net While not a direct phosphonylation of the acrylate, this reaction can be used to synthesize phosphonate-containing building blocks that can then be incorporated into the cyanoacrylate structure. For instance, a phosphonate-containing aldehyde could be synthesized and then subjected to a Knoevenagel condensation with ethyl cyanoacetate to yield a phosphonylated cyanoacrylate.

The following table provides examples of phosphonylated derivatives that could be synthesized from or are related to this compound.

| Phosphorus Reagent | Reaction Type | Product Structure | Product Class |

| Diethyl phosphite | Phospha-Michael Addition (Pudovik Reaction) | β-Phosphonylated propanoates | |

| Trimethyl phosphite | Michaelis-Arbuzov followed by Knoevenagel condensation | Arylphosphonate-containing cyanoacrylates | |

| Diethyl vinylphosphonate | Michael Addition with a carbanion | Vinylphosphonate derivatives |

These synthetic methodologies provide access to a diverse range of phosphonylated cyanoacrylate derivatives. Mechanistic investigations into these reactions focus on understanding the role of catalysts, the stereochemical outcome of the addition, and the influence of the substituents on the reactivity of the cyanoacrylate acceptor.

Computational Chemistry and Theoretical Modeling of Ethyl 2 Cyano 3 4 Nitrophenyl Acrylate

Density Functional Theory (DFT) Studies

Electronic Structure Analysis

Global Electrophilicity Index and Local Reactivity Descriptors

Density Functional Theory (DFT) calculations are instrumental in determining the global and local reactivity descriptors of molecules like Ethyl 2-cyano-3-(4-nitrophenyl)acrylate. These descriptors help in predicting the molecule's reactivity and the sites most susceptible to electrophilic or nucleophilic attack.

The global electrophilicity index (ω) is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. A higher value of ω indicates a higher electrophilic character of a molecule. For a related compound, ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate, DFT studies have been used to calculate such parameters, providing a framework for understanding the reactivity of the broader class of cyanoacrylates. dntb.gov.ua

Local reactivity descriptors , such as the Fukui functions (f(r)), pinpoint the most reactive sites within the molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. For an electrophilic attack, the relevant Fukui function (f-) highlights the areas most likely to donate an electron, while for a nucleophilic attack, the Fukui function (f+) indicates the sites most likely to accept an electron. In this compound, the presence of the electron-withdrawing nitro (-NO2) and cyano (-CN) groups is expected to significantly influence the distribution of these reactive sites.

A hypothetical table of calculated global reactivity descriptors for a cyanoacrylate derivative, based on DFT calculations, is presented below to illustrate the concept.

| Descriptor | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.5 |

| Energy Gap (ΔE) | 4.0 |

| Electronegativity (χ) | 4.5 |

| Hardness (η) | 2.0 |

| Softness (S) | 0.5 |

| Electrophilicity Index (ω) | 5.06 |

This is an illustrative table based on typical values for similar compounds and not experimental data for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Characterization

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules and predicting their UV-Vis absorption spectra. ulakbim.gov.tr This approach allows for the characterization of electronic transitions, including their energies, oscillator strengths, and the molecular orbitals involved. ulakbim.gov.tr

For this compound, which possesses a chromophoric system due to the conjugated π-system extending over the nitrophenyl ring and the acrylate (B77674) moiety, TD-DFT calculations can predict the low-lying electronic transitions. ulakbim.gov.tr The presence of the nitro group, a strong electron-withdrawing group, is expected to lead to significant intramolecular charge transfer (ICT) character in the electronic transitions.

The primary electronic transitions are likely to be of the π → π* type, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital. The highest occupied molecular orbital (HOMO) is expected to be localized on the phenyl ring and the double bond, while the lowest unoccupied molecular orbital (LUMO) would likely be concentrated on the electron-withdrawing cyano and nitro groups. The HOMO-LUMO transition would, therefore, represent a significant charge transfer from the phenyl ring to the acceptor groups.

A study on nitrotriazole and nitrofurazan compounds using TD-DFT showed that the maximum absorption wavelengths (λmax) were predicted in the UV region. nih.gov For this compound, a similar absorption in the UV-Vis region is anticipated.

Below is an illustrative table of predicted electronic transitions for a hypothetical nitrophenyl-containing chromophore, based on TD-DFT calculations.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 3.54 | 350 | 0.85 | HOMO → LUMO (95%) |

| S0 → S2 | 4.13 | 300 | 0.15 | HOMO-1 → LUMO (80%) |

| S0 → S3 | 4.96 | 250 | 0.30 | HOMO → LUMO+1 (75%) |

This is an illustrative table based on typical values for similar compounds and not experimental data for this compound.

Quantum Theory of Atoms in Molecules (QTAIM) for Quantitative Hydrogen Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule to characterize chemical bonding, including weak interactions like hydrogen bonds. nih.govresearchgate.net QTAIM analysis can identify bond critical points (BCPs) between atoms, and the properties of the electron density (ρ) and its Laplacian (∇²ρ) at these points provide quantitative information about the nature and strength of the interaction. researchgate.net

In a crystallographic study of a closely related compound, (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate, both intermolecular and intramolecular hydrogen bonds were identified. nih.gov The analysis revealed strong classical intermolecular O—H⋯O hydrogen bonds and weaker C—H⋯N contacts. nih.gov Intramolecular O—H⋯O and C—H⋯N contacts were also observed, which contribute to the planarity of the molecule. nih.gov

For this compound, while it lacks the hydroxyl groups for classical hydrogen bonding, it can still participate in weaker C—H⋯O and C—H⋯N hydrogen bonds, both intramolecularly and intermolecularly in the solid state. QTAIM analysis would be able to quantify the strength of these interactions.

The table below illustrates the kind of data that can be obtained from a QTAIM analysis of hydrogen bonds in a molecule like the related dihydroxy-nitrophenyl acrylate. nih.gov

| Bond | d(H···A) (Å) | ∠D-H···A (°) | ρ(r) (au) | ∇²ρ(r) (au) |

| O-H···O | 1.80 | 170 | 0.035 | +0.090 |

| C-H···N | 2.50 | 150 | 0.010 | +0.030 |

| C-H···O | 2.60 | 145 | 0.008 | +0.025 |

This table is illustrative and based on typical values for such interactions. d(H···A) is the hydrogen bond length, ∠D-H···A is the hydrogen bond angle, ρ(r) is the electron density at the bond critical point, and ∇²ρ(r) is the Laplacian of the electron density.

Thermochemical Predictions and Group Additivity Schemes (e.g., Benson's Additive Scheme)

Benson's group additivity scheme is a widely used method for estimating the standard enthalpy of formation (ΔfH°) of organic molecules in the gas phase. wikipedia.orgnih.gov The method is based on the principle that the thermochemical properties of a molecule can be approximated as the sum of the contributions of its constituent functional groups. wikipedia.org Each group contribution is a value that has been empirically derived from experimental data for a large number of compounds. nist.gov

To estimate the ΔfH° of this compound using Benson's method, the molecule would be dissected into its constituent groups. The sum of the values for these groups, along with any necessary corrections for steric interactions or conjugation, would provide an estimate of the molecule's enthalpy of formation.

The groups present in this compound include:

A nitro group attached to a benzene (B151609) ring: C-(NO2)(C)2

A cyano group: C-(CN)(C)2(H)

An ethyl ester group: C-(O)(C)(H)3, O-(C)2, C-(C)(O)

A substituted benzene ring: Cb-(H), Cb-(C), Cb-(NO2)

A carbon-carbon double bond: C_d-(C)2, C_d-(C)(H)

The table below provides an example of how the enthalpy of formation could be calculated using hypothetical group additivity values.

| Group | Benson Group Notation | Contribution (kJ/mol) |

| Benzene ring C-H | Cb-(H) | 13.8 |

| Benzene ring C-C | Cb-(C) | 23.0 |

| Benzene ring C-NO2 | Cb-(NO2) | -10.5 |

| Nitro group | C-(NO2)(Cb) | -35.6 |

| Alkene C=C | Cd-(Cb)(C) | 35.9 |

| Alkene C-H | Cd-(H) | 26.9 |

| Cyano group C | C-(CN)(Cd)(CO) | -8.4 |

| Ester CO | CO-(Cd)(O) | -133.9 |

| Ester O | O-(CO)(C) | -118.0 |

| Ethyl CH2 | C-(O)(H)2(C) | -20.7 |

| Ethyl CH3 | C-(C)(H)3 | -42.2 |

| Estimated ΔfH° | -269.7 |

This table is for illustrative purposes only. The group values are representative and the final estimated enthalpy of formation is hypothetical.

Applications and Advanced Research Directions

Organic Synthesis as a Building Block and Intermediate

As a versatile intermediate, this compound plays a crucial role in the construction of diverse molecular architectures.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are a cornerstone of modern synthetic chemistry. Ethyl 2-cyano-3-(4-nitrophenyl)acrylate is an ideal candidate for such reactions due to its electron-deficient double bond, which makes it a good Michael acceptor. This reactivity allows for the facile creation of complex molecular frameworks in a highly efficient manner.

Cascade processes, where a series of intramolecular reactions are triggered by a single event, also benefit from the use of this compound. The initial reaction at one of the functional groups can initiate a sequence of bond-forming events, leading to the rapid assembly of intricate polycyclic systems.

The chemical reactivity of this compound makes it a valuable precursor for a wide array of heterocyclic compounds. nih.gov The presence of the cyano and acrylate (B77674) groups allows for various cyclization strategies, leading to the formation of pyridines, pyrimidines, and other nitrogen-containing heterocycles. These heterocyclic systems are of significant interest due to their prevalence in pharmaceuticals and biologically active compounds.

Furthermore, its role as a precursor extends to the synthesis of functional molecules with specific properties. By strategically modifying the nitrophenyl ring or the acrylate moiety, researchers can tailor the resulting molecules for applications in medicinal chemistry and materials science. ontosight.ai

Materials Science Applications

The electronic properties endowed by the nitrophenyl group make this compound a promising candidate for applications in materials science.

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them, a phenomenon crucial for various optoelectronic applications such as optical switching and data storage. The presence of an electron-donating group and an electron-withdrawing group connected by a π-conjugated system is a common feature of organic NLO materials. In this compound, the nitrophenyl group acts as a strong electron-withdrawing group, contributing to a significant NLO response. researchgate.net Research into polymers containing similar chromophores has shown promising results for second-harmonic generation. mdpi.com

The potential for this compound and its derivatives in optoelectronic devices is an active area of investigation. The ability to manipulate light at the molecular level opens up possibilities for the development of next-generation photonic and electronic devices.

A chromophore is the part of a molecule responsible for its color. The nitrophenyl moiety in this compound acts as a potent chromophore, absorbing light in the ultraviolet-visible region of the electromagnetic spectrum. This property is being exploited in the development of functional materials such as dyes and pigments.

Moreover, the electronic transitions within the chromophore can be influenced by the surrounding environment, making it a potential component for sensors and molecular switches. The incorporation of this chromophore into polymer backbones can lead to materials with tunable optical properties.

Environmental Monitoring and Detection Probe Development

The reactivity of the cyanoacrylate group can be harnessed for the development of chemosensors for environmental monitoring. Similar cyanoacrylate-based probes have been successfully employed for the detection of various analytes. For instance, a related compound, Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate, has been demonstrated as a fluorescent probe for the detection of hydrazine (B178648) hydrate (B1144303), a significant environmental pollutant. rsc.org The mechanism often involves a "turn-off" fluorescence response upon reaction with the target analyte. rsc.org This suggests the potential for developing a sensor based on this compound for the detection of specific environmental contaminants. The design of such probes often relies on the nucleophilic addition to the electron-deficient double bond, leading to a change in the electronic properties of the molecule and a corresponding change in its spectroscopic signal.

Development of Chemodosimetric Probes for Toxic Substances (e.g., Hydrazine Hydrate)

While direct studies on this compound as a chemodosimetric probe for hydrazine hydrate are not extensively documented in the reviewed literature, research on analogous compounds provides a strong basis for its potential in this area. For instance, a structurally similar compound, ethyl 2-cyano-3-(naphthalene-1-yl)acrylate (ECNA), has been successfully employed as a fluorescent "turn-off" probe for the detection of hydrazine hydrate. rsc.orgresearchgate.net This suggests that the core acrylate structure is a viable scaffold for designing such probes.

The principle behind these probes often involves a chemical reaction between the probe and the analyte, leading to a distinct signaling event. In the case of hydrazine detection, the highly reactive nature of hydrazine allows it to interact with the probe molecule, inducing a change in its photophysical properties.

Mechanistic Studies of Probe-Analyte Interactions

The interaction between a chemodosimetric probe and an analyte like hydrazine typically involves a specific chemical reaction that alters the electronic structure of the probe. For cyanoacrylate-based probes, the reaction mechanism often involves the nucleophilic attack of hydrazine on the electron-deficient double bond of the acrylate moiety. This interaction can lead to the formation of a new adduct, thereby disrupting the original conjugation of the molecule and causing a change in its absorption and emission spectra.

In the case of fluorescent probes like ECNA, this reaction leads to a quenching of fluorescence, providing a clear signal for the presence of hydrazine. rsc.org Spectroscopic techniques such as UV-Vis absorption and fluorescence spectroscopy are crucial in elucidating these mechanisms, allowing researchers to monitor the changes in the electronic transitions of the probe upon interaction with the analyte.

Catalysis Research

The reactivity of the functional groups within this compound, namely the nitro group and the activated carbon-carbon double bond, makes it an interesting substrate for various catalytic transformations.

Investigation of this compound as a Substrate for Catalytic Transformations

This compound serves as a potential substrate for several important catalytic reactions. The electron-withdrawing nature of the nitro and cyano groups renders the olefinic bond susceptible to nucleophilic attack, making it a candidate for asymmetric catalysis studies, such as conjugate additions.

Furthermore, the presence of multiple reactive sites allows for the investigation of chemoselective catalytic reactions. For example, catalysts could be designed to selectively act on the nitro group, the double bond, or the ester functionality, leading to a variety of valuable chemical intermediates.

Study of Catalytic Systems Promoting Reactions Involving the Compound (e.g., Reduction of Nitro or Olefinic Bonds)

The reduction of the nitro group and the olefinic bond in this compound are key areas of interest in catalysis research. The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, yielding an amino group that can be further functionalized. ontosight.ai This transformation is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel.

Similarly, the selective reduction of the carbon-carbon double bond can be accomplished through catalytic hydrogenation under specific conditions, leading to the corresponding saturated cyanoester. The choice of catalyst and reaction conditions is critical to achieve selectivity between the reduction of the nitro group and the olefinic bond. Advanced catalytic systems, including homogeneous and heterogeneous catalysts, can be investigated to optimize the efficiency and selectivity of these transformations. The development of such catalytic systems is crucial for the synthesis of novel compounds with potential applications in pharmaceuticals and materials science.

Future Research Perspectives and Methodological Advancements

Development of Novel Green Chemistry Approaches for Synthesis

The classical synthesis of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate via the Knoevenagel condensation, while effective, often relies on volatile organic solvents and conventional catalysts. ontosight.ai Future research will increasingly prioritize the development of more environmentally benign synthetic routes. These "green" approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous substances.

Key areas of development in green synthesis for this compound include:

Solvent-Free and Aqueous Media Reactions: Shifting from traditional organic solvents to solvent-free conditions or using water as a reaction medium is a primary goal. ajgreenchem.comijcps.org Research into solid-state reactions or reactions in aqueous media, potentially with the aid of surfactants or phase-transfer catalysts, could significantly improve the environmental footprint of the synthesis.

Alternative Catalysts: The exploration of reusable and non-toxic catalysts is a critical avenue. This includes the use of natural catalysts, such as lemon juice, which have been shown to be effective for Knoevenagel condensations. lookchem.com Additionally, the use of ionic liquids as both solvent and catalyst is a promising approach, offering high yields and the potential for catalyst recycling. ajgreenchem.comrsc.org The development of heterogeneous catalysts, such as metal-organic frameworks (MOFs), could also offer advantages in terms of ease of separation and reusability. researchgate.net

Energy-Efficient Methods: Investigating alternative energy sources like microwave irradiation or ultrasound could lead to shorter reaction times and reduced energy consumption compared to conventional heating methods.

A comparative table of potential green synthesis methodologies is presented below:

| Method | Catalyst/Medium | Advantages |

| Aqueous Synthesis | Water | Environmentally benign, low cost |

| Ionic Liquid-Catalyzed | [Bmim][OAc] | High yield, recyclable catalyst |

| Natural Catalyst | Lemon Juice | Readily available, non-toxic |

| Solvent-Free | None | Reduced waste, simplified workup |

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational modeling will be instrumental in elucidating structure-property relationships and designing new derivatives with tailored functionalities.

Future computational studies are likely to focus on:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and spectroscopic properties of the molecule. dntb.gov.uaresearchgate.net Such studies are crucial for understanding its reactivity and predicting its behavior in various applications, such as in dye-sensitized solar cells. nih.gov

Nonlinear Optical (NLO) Property Calculations: The presence of electron-donating and accepting groups in similar molecules suggests potential for NLO applications. researchgate.netdtic.mil Computational modeling can predict the first and second hyperpolarizabilities, key parameters for assessing NLO activity, and guide the design of derivatives with enhanced NLO properties.

Reaction Mechanism Studies: Computational methods can be used to model the reaction pathways of the Knoevenagel condensation and other reactions involving this compound. researchgate.net This can provide insights into the reaction kinetics and thermodynamics, aiding in the optimization of reaction conditions.

Polymerization Modeling: Given that cyanoacrylates are known to polymerize, computational studies can explore the polymerization mechanisms (anionic, radical) and predict the properties of the resulting polymers. researchgate.netnih.gov

Exploration of New Derivatization Strategies

The functional groups present in this compound—the nitro group, the cyano group, the ester, and the activated double bond—offer multiple sites for chemical modification. ontosight.ai Exploring new derivatization strategies will be key to expanding the scope of its applications.

Future research in this area will likely involve:

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which not only alters the electronic properties of the molecule but also provides a handle for further functionalization, such as amide or imine formation. ontosight.ai This modification can significantly impact the biological activity and material properties of the resulting compounds.

Modification of the Ester Group: The ethyl ester can be transesterified or hydrolyzed to the corresponding carboxylic acid. The carboxylic acid can then be converted into a variety of other functional groups, including amides, acid chlorides, and other esters, leading to a diverse library of new compounds.

Reactions at the Double Bond: The electron-deficient double bond is susceptible to Michael addition reactions, allowing for the introduction of a wide range of nucleophiles. This can be used to create more complex molecular architectures.

Polymerization and Copolymerization: The acrylate (B77674) moiety can undergo polymerization to form homopolymers or be copolymerized with other monomers to create materials with tailored properties. researchgate.net The synthesis of novel copolymers incorporating this compound units is a promising area for the development of new functional polymers. chemrxiv.org

The following table outlines potential derivatization pathways and their potential applications:

| Derivatization Site | Reagent/Reaction | Potential Application of Derivative |

| Nitro Group | Reduction (e.g., with SnCl2/HCl) | Pharmaceutical intermediates, dye synthesis |

| Ester Group | Hydrolysis (e.g., with NaOH) | Synthesis of amides, polymer precursors |

| Double Bond | Michael Addition (e.g., with amines) | Synthesis of complex organic molecules |

| Acrylate Moiety | Copolymerization (e.g., with styrene) | Development of functional polymers |

Application in Emerging Fields of Chemistry and Materials Science

The unique electronic and structural features of this compound make it a promising candidate for application in several emerging fields of chemistry and materials science.

Future research is expected to explore its potential in:

Dye-Sensitized Solar Cells (DSSCs): The donor-π-acceptor (D-π-A) structure inherent in molecules of this type is a key design principle for organic dyes used in DSSCs. nih.govicrc.ac.ir The nitrophenyl group acts as an electron acceptor, and the molecule can be further functionalized to enhance its light-harvesting capabilities and electron injection efficiency into semiconductor materials like TiO2. aist.go.jp

Nonlinear Optical (NLO) Materials: Organic molecules with large hyperpolarizabilities are in high demand for applications in optoelectronics and photonics. dtic.mil The combination of a strong electron-withdrawing nitro group and a π-conjugated system in this compound suggests that it and its derivatives could exhibit significant NLO properties. researchgate.netmdpi.com

Functional Polymers and Adhesives: Cyanoacrylates are well-known for their rapid polymerization and adhesive properties. pcbiochemres.comindexcopernicus.com By incorporating this compound into polymer chains, it may be possible to develop novel polymers with specific optical, electronic, or adhesive characteristics. nih.govresearchgate.net

Biomedical Applications: While this article does not delve into specific biological activities, the cyanoacrylate backbone is a feature of some biocompatible materials. afinitica.com Future research, with appropriate safety and efficacy testing, could explore the potential of its derivatives in biomedical contexts, building upon the known antimicrobial and anticancer properties of similar compounds. ontosight.ai

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-cyano-3-(4-nitrophenyl)acrylate, and how can reaction conditions be tailored for high yield?

The compound is typically synthesized via Knoevenagel condensation between ethyl cyanoacetate and 4-nitrobenzaldehyde. A solvent-free protocol using quinine as an organocatalyst achieves 87% yield under mild conditions. Key parameters include:

- Catalyst choice : Quinine enhances reaction efficiency via base activation and stereoelectronic effects.

- Temperature control : Reflux in ethanol or solvent-free conditions minimizes side reactions.

- Purification : Recrystallization or column chromatography ensures >95% purity .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR spectroscopy : and NMR confirm regiochemistry (e.g., δ 8.35 ppm for nitroaryl protons, δ 161.5 ppm for ester carbonyl) .

- IR spectroscopy : Peaks at 2226 cm (C≡N) and 1720 cm (C=O) validate functional groups .

- X-ray crystallography : Resolves polymorphism, as seen in analogous acrylates with distinct monoclinic polymorphs (e.g., space group , R-factor = 0.055) .

Q. How does the 4-nitrophenyl substituent influence reactivity compared to other aryl groups?

The electron-withdrawing nitro group enhances electrophilicity at the α,β-unsaturated ester, facilitating nucleophilic additions (e.g., Michael acceptors in enzyme inhibition studies). Compared to 4-methoxyphenyl analogs, the nitro group reduces electron density, increasing reactivity in cycloadditions and lowering LUMO energy (~1.5 eV difference via DFT) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and regioselectivity in reactions involving this compound?

DFT calculations (e.g., B3LYP/6-31G*) model:

- Frontier molecular orbitals : Predict sites for nucleophilic/electrophilic attacks.

- Charge distribution : Nitro group induces partial positive charge on the β-carbon, directing thiol additions.

- Solvent effects : Polar solvents stabilize transition states in Knoevenagel reactions, aligning with experimental kinetics .

Q. How can contradictory reports about biological activity (e.g., antimicrobial vs. inactive) be resolved?

Discrepancies arise from:

- Substituent positioning : Meta vs. para nitro groups alter steric/electronic profiles (e.g., 4-nitrophenyl enhances H-bonding with enzyme active sites vs. 3-nitrophenyl).

- Assay conditions : Varying pH affects the compound’s protonation state and membrane permeability. Validate via dose-response curves and molecular docking (e.g., using AutoDock Vina) .

Q. What strategies address polymorphism in crystallographic studies of this compound?

- Solvent screening : Use mixed solvents (e.g., ethanol/dichloromethane) to isolate stable polymorphs.

- Temperature-gradient crystallization : Identifies metastable forms, as demonstrated in ethyl 2-cyano-3-(thiophenyl)acrylate (two polymorphs with ∆G = 2.1 kJ/mol) .

Q. How can HPLC methods be optimized for quantifying trace impurities in synthesized batches?

Q. What mechanistic insights explain the role of organocatalysts in its synthesis?

Quinine acts via dual activation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.